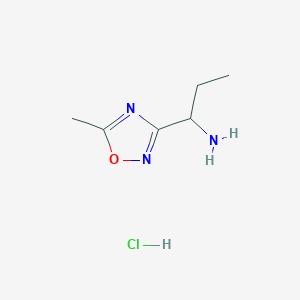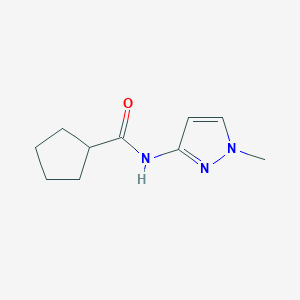![molecular formula C12H16ClNO2 B2772685 2-Chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone CAS No. 2411181-44-5](/img/structure/B2772685.png)
2-Chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CFE, and it has been shown to have a range of interesting properties that make it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of CFE is complex and not completely understood. However, it is known that CFE acts as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the nervous system.
Biochemical and Physiological Effects
CFE has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, CFE has been shown to have anti-inflammatory and antioxidant properties. These properties make CFE a promising candidate for the treatment of a range of diseases, including Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
CFE has several advantages as a tool for scientific research. It is a potent inhibitor of certain enzymes, which makes it useful for studying the role of these enzymes in various biological processes. Additionally, CFE has been shown to have a range of interesting biochemical and physiological effects, which make it a valuable tool for studying the mechanisms of disease.
However, there are also some limitations to the use of CFE in lab experiments. One of the main limitations is that CFE can be difficult to synthesize, which can make it expensive and time-consuming to use. Additionally, the mechanism of action of CFE is not completely understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on CFE. One promising area of research is in the development of new drugs based on the structure of CFE. Researchers are also interested in studying the biochemical and physiological effects of CFE in more detail, in order to better understand its potential therapeutic applications. Additionally, there is ongoing research aimed at improving the synthesis of CFE, in order to make it more accessible to researchers.
Synthesemethoden
The synthesis of CFE is a complex process that involves several steps. The initial step involves the reaction of 2-chloroethanone with the chiral auxiliary (2R,4R)-2-(furan-2-yl)-4-methylpiperidine. This reaction results in the formation of an intermediate compound, which is then treated with hydrochloric acid to yield the final product, CFE.
Wissenschaftliche Forschungsanwendungen
CFE has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of drug discovery. CFE has been shown to have potent inhibitory effects on certain enzymes, which makes it an attractive candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
2-chloro-1-[(2R,4R)-2-(furan-2-yl)-4-methylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9-4-5-14(12(15)8-13)10(7-9)11-3-2-6-16-11/h2-3,6,9-10H,4-5,7-8H2,1H3/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPPBSUKEQHSGY-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C(C1)C2=CC=CO2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C2=CC=CO2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2772607.png)




![N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine](/img/structure/B2772615.png)




